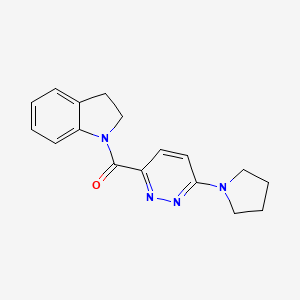
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as IPM, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. IPM is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been optimized to achieve maximum efficacy.
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives, such as the compound , have been reported to exhibit significant antiviral activities . They are known to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for enhanced antiviral properties.
Anti-inflammatory Properties
The indole nucleus is a common feature in many compounds with anti-inflammatory effects. By modulating inflammatory pathways, these derivatives can be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Indole derivatives are explored for their potential in cancer therapy . They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The compound’s ability to bind with high affinity to various receptors makes it a valuable candidate for developing new anticancer drugs.
Anti-HIV Activity
The structural complexity of indole-based compounds allows them to act as potent inhibitors against HIV-1. Molecular docking studies have shown that these derivatives can bind to key proteins involved in the HIV lifecycle .
Antimicrobial Effects
Indole derivatives have shown promising results as antimicrobial agents . They can be effective against a broad spectrum of bacteria and fungi, making them potential candidates for new antibiotic drugs .
Antitubercular Activity
These compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. Their ability to remain active against both active and dormant states of these bacteria highlights their potential as antitubercular agents .
Mecanismo De Acción
Target of Action
The primary targets of Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone are Mnk1 and Mnk2 . These are kinases that play a crucial role in tumor development .
Mode of Action
Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone interacts with its targets, Mnk1 and Mnk2, by inhibiting their activity . This compound has shown high potency with IC values of 0.8 and 1.5 nM against Mnk1 and Mnk2, respectively . It also demonstrated good selectivity among 30 selected kinases .
Biochemical Pathways
The inhibition of Mnk1 and Mnk2 affects the Mnk-eIF4E axis, which plays a crucial role in tumor development . The compound effectively downregulates the downstream proteins -eIF4E, Mcl-1, and c-myc .
Pharmacokinetics
The compound exhibits remarkable stability in rat plasma and rat and human microsomes . This suggests that it has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The inhibition of Mnk1 and Mnk2 by Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone leads to significant suppression of MOLM-13 and K562 cell lines growth and causes cell cycle arrest . This indicates that the compound has a potent anti-tumor activity.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIJRGFRPPJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

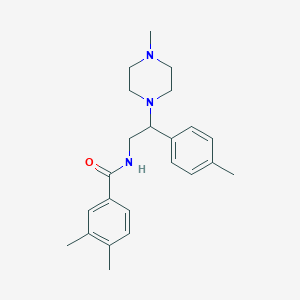
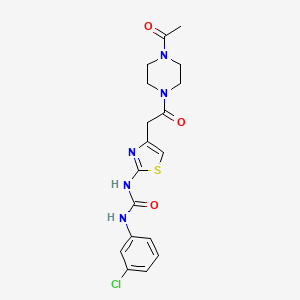
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)
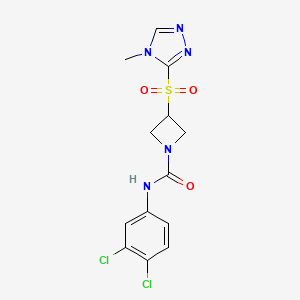
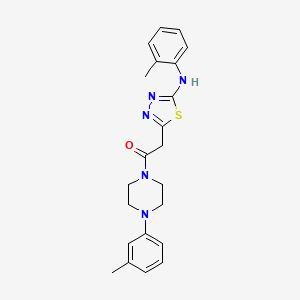
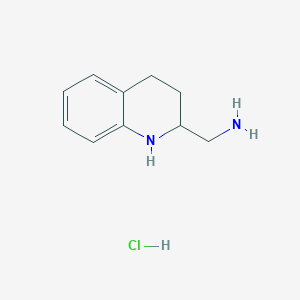
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
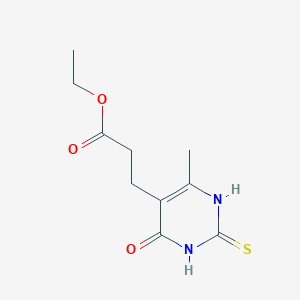
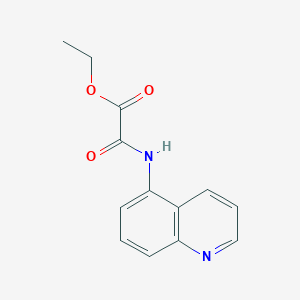
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2935190.png)
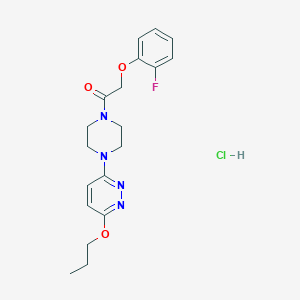
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2935196.png)
![3-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole](/img/structure/B2935197.png)